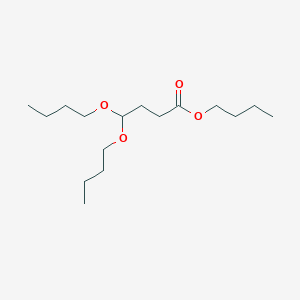

Butyl 4,4-dibutoxybutanoate

Beschreibung

Butyl 4,4-dibutoxybutanoate is a synthetic ester compound characterized by a butyl ester group and two butoxy substituents at the 4-position of the butanoate backbone. Esters with branched alkoxy groups, such as butyl derivatives, are often utilized in industrial solvents, polymer initiators, or specialty chemicals due to their tunable solubility and reactivity .

Eigenschaften

CAS-Nummer |

101443-57-6 |

|---|---|

Molekularformel |

C16H32O4 |

Molekulargewicht |

288.42 g/mol |

IUPAC-Name |

butyl 4,4-dibutoxybutanoate |

InChI |

InChI=1S/C16H32O4/c1-4-7-12-18-15(17)10-11-16(19-13-8-5-2)20-14-9-6-3/h16H,4-14H2,1-3H3 |

InChI-Schlüssel |

BFRUFTRQPXERPA-UHFFFAOYSA-N |

SMILES |

CCCCOC(CCC(=O)OCCCC)OCCCC |

Kanonische SMILES |

CCCCOC(CCC(=O)OCCCC)OCCCC |

Synonyme |

Butyl 4,4-dibutoxybutanoate |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Molecular Complexity: this compound and Butyl 4,4-bis(tert-butyldioxy)valerate share a similar carbon skeleton but differ in substituents. The former has non-reactive butoxy groups, while the latter contains reactive tert-butylperoxy groups, which are typical in polymerization initiators .

- Polarity: The presence of two ether (butoxy) groups in this compound likely increases its hydrophobicity compared to Butyl acetate, which is a smaller, more polar solvent .

Physicochemical Properties

Key Observations :

- Thermal Stability: Butyl acetate’s low boiling point (126°C) makes it suitable for low-temperature processes, whereas this compound’s higher estimated boiling point suggests utility in high-temperature formulations.

- Reactivity: The tert-butylperoxy groups in Butyl 4,4-bis(tert-butyldioxy)valerate confer radical-initiation properties, unlike the chemically inert butoxy groups in this compound .

Q & A

Q. Q1: What experimental design methodologies are recommended for optimizing the synthesis of butyl 4,4-dibutoxybutanoate?

Answer: A factorial design approach is ideal for optimizing reaction parameters (e.g., temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design can systematically evaluate interactions between variables like reaction time (6–12 hrs), temperature (80–120°C), and molar ratios (1:2–1:4) of precursors. Post-experiment, ANOVA can identify statistically significant factors affecting yield . Orthogonal design methods are also effective for multi-factor optimization, reducing experimental runs while maintaining robustness .

Q. Q2: How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Answer: Combine analytical techniques:

- GC-MS : Quantify purity (>98% target) and detect side products like unreacted butanol or ester byproducts .

- NMR (¹H/¹³C) : Confirm structural integrity by verifying proton environments (e.g., butoxy group shifts at δ 0.9–1.5 ppm, ester carbonyl at ~170 ppm) .

- FT-IR : Validate functional groups (C=O stretch at 1730–1750 cm⁻¹, C-O-C at 1250 cm⁻¹) .

Advanced Research Questions

Q. Q3: How can contradictory kinetic data in esterification reactions of this compound be resolved?

Answer: Contradictions often arise from unaccounted variables (e.g., moisture, catalyst deactivation). Implement:

- Sensitivity analysis : Model reaction kinetics (e.g., pseudo-first-order vs. Langmuir-Hinshelwood) under controlled humidity .

- In-situ monitoring : Use Raman spectroscopy to track intermediate formation and catalyst activity in real time .

- Statistical validation : Apply regression analysis to distinguish outliers (e.g., Grubbs’ test) and refine rate constants .

Q. Q4: What reactor design considerations are critical for scaling up the continuous production of this compound?

Answer: Key factors include:

- Mixing efficiency : Use CFD simulations to optimize impeller design in stirred-tank reactors, ensuring homogeneity for butanol and acid precursors .

- Residence time distribution (RTD) : Minimize back-mixing in tubular reactors to prevent side reactions (e.g., transesterification) .

- Thermal control : Integrate heat exchangers to maintain isothermal conditions (±2°C) and avoid thermal degradation .

Q. Q5: How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

Answer:

- Solvent selection : Replace traditional solvents (toluene) with cyclopentyl methyl ether (CPME), which has lower toxicity and higher recyclability .

- Catalyst innovation : Test immobilized lipases (e.g., Candida antarctica) for esterification, achieving >90% yield with minimal waste .

- Waste valorization : Convert byproducts (e.g., water-butanol azeotropes) into fuel additives via membrane separation .

Data Analysis & Methodological Challenges

Q. Q6: What statistical tools are effective for analyzing multivariate data in this compound degradation studies?

Answer:

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., pH, temperature, microbial activity) to identify dominant degradation pathways .

- Response surface methodology (RSM) : Model non-linear relationships between variables, optimizing conditions for biodegradation (e.g., 30°C, pH 7.5) .

- Machine learning : Train algorithms (e.g., random forest) on historical degradation data to predict half-lives under novel conditions .

Q. Q7: How can researchers address inconsistencies in spectroscopic data during structural elucidation?

Answer:

- Cross-validation : Compare NMR/IR results with computational methods (e.g., DFT calculations for predicted chemical shifts) .

- Isotopic labeling : Synthesize deuterated analogs (e.g., butyl-d₉ groups) to resolve overlapping peaks in complex spectra .

- Collaborative databases : Cross-reference with platforms like SciFinder for reported spectral data of analogous esters .

Tables for Reference

Table 1: Example Optimization Parameters for Synthesis

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 80–120°C | 105°C | +22% |

| Catalyst Loading | 1–5 mol% | 3 mol% | +15% |

| Reaction Time | 6–12 hrs | 9 hrs | +18% |

Table 2: Common Degradation Pathways

| Pathway | Conditions | Half-Life | Byproducts |

|---|---|---|---|

| Hydrolysis | pH 7, 25°C | 120 days | Butanol, Acid |

| Photolysis | UV-C, 254 nm | 48 hrs | Aldehydes |

| Biodegradation | Soil, 30°C | 60 days | CO₂, Biomass |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.